N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide” appears to be a complex organic compound. It contains a benzothiazole moiety (a heterocyclic compound containing a benzene ring fused to a thiazole ring), an indole moiety (a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), and an acetamide group (a functional group derived from acetic acid).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and indole moieties, followed by the introduction of the sulfanylacetamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and a variety of functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the benzothiazole and indole moieties might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and it might have moderate to low solubility in water due to the presence of multiple aromatic rings.Scientific Research Applications
Pharmacological Potential and Inhibitory Activities
Compounds containing the benzothiazole moiety, similar to N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide, have been extensively studied for their pharmacological potential. For instance, derivatives of benzothiazole have shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, which is crucial for cancer therapy (Stec et al., 2011). The modifications in the benzothiazole ring, such as incorporating various 6,5-heterocyclic analogues, have been explored to improve metabolic stability, showcasing the adaptability of these compounds in drug design.
Antitumor and Anticancer Activities
The antitumor activity of benzothiazole derivatives has been evaluated, with some compounds demonstrating considerable anticancer activity against various cancer cell lines. This includes the synthesis of new derivatives bearing different heterocyclic ring systems, which were screened for their potential antitumor activity in vitro, highlighting the significance of structural modifications in enhancing biological activities (Yurttaş et al., 2015).
Antimicrobial Properties
Benzothiazole and its derivatives also exhibit promising antimicrobial properties. Studies have synthesized and evaluated various benzothiazole-containing compounds for their anti-bacterial and anti-fungal activities. These studies have revealed the potential of these compounds as therapeutic leads for developing new antimicrobial drugs, which is crucial given the rising antibiotic resistance (Kale and Mene, 2013; Alsarahni et al., 2017).
Safety And Hazards
Without specific information, it’s difficult to provide accurate safety and hazard information for this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following standard safety procedures.
Future Directions
Further research would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological testing to assess its activity, and computational studies to predict its behavior.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3OS2/c28-23(26-24-25-19-11-5-7-13-21(19)30-24)16-29-22-15-27(14-17-8-2-1-3-9-17)20-12-6-4-10-18(20)22/h1-13,15H,14,16H2,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMSNWURNVARKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(1-benzylindol-3-yl)sulfanylacetamide |
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